molecular formula C7H2BrF2N B1394560 3-Bromo-2,4-difluorobenzonitrile CAS No. 935534-48-8

3-Bromo-2,4-difluorobenzonitrile

Cat. No. B1394560
CAS RN: 935534-48-8
M. Wt: 218 g/mol
InChI Key: CBSFRWKKLLLLNM-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzonitrile is a chemical compound with the CAS Number: 935534-48-8 . It has a molecular weight of 218 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, related compounds have been used in various chemical reactions. For instance, 4-substituted-2-fluorobenzonitriles have been used in reactions with ketone oxime anions to give aryloxime adducts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Halogen-Exchange Fluorination : 3-Bromo-2,4-difluorobenzonitrile is involved in halogen-exchange reactions. Suzuki and Kimura (1991) demonstrated the synthesis of 3,4-difluorobenzonitrile by a halogen-exchange reaction, indicating a similar potential for this compound (Suzuki & Kimura, 1991).
  • Halodeboronation : Szumigala et al. (2004) explored the synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation, a process that might be applicable to this compound (Szumigala et al., 2004).

Spectroscopic and Structural Analysis

  • Spectroscopic Investigations : Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic investigations on 4-Bromo-3-methylbenzonitrile, which shares structural similarities with this compound. Their study on electronic structure and vibrational properties could provide insights into the properties of this compound (Shajikumar & Raman, 2018).
  • Rotational Spectra Analysis : Kamaee et al. (2015) investigated the ground state rotational spectra of various fluorinated benzonitriles, which can be relevant for understanding the molecular structure of this compound (Kamaee et al., 2015).

Environmental Impact and Degradation

  • Photodegradation Study : Kochany (1992) studied the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates. This research could be relevant to the environmental degradation processes of this compound (Kochany, 1992).
  • Anaerobic Biodegradability : Knight et al. (2003) explored the anaerobic biodegradability of bromoxynil, which may offer insights into the degradation pathways of this compound under similar conditions (Knight et al., 2003).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2,4-difluorobenzonitrile is not available, it’s generally advisable to handle chemical compounds with care. Use personal protective equipment, avoid breathing dust, mist, or vapors, and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFRWKKLLLLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694162
Record name 3-Bromo-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935534-48-8
Record name 3-Bromo-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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